An In-depth Technical Guide to the Chemical Structure and Properties of Bromofos
An In-depth Technical Guide to the Chemical Structure and Properties of Bromofos
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromofos, a broad-spectrum organophosphate insecticide, has been utilized for the control of a wide range of pests. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and toxicological profile. Detailed experimental methodologies for its synthesis, the determination of its key properties, and the analysis of its biological effects are presented. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and toxicology, offering a consolidated repository of technical data and procedural knowledge.
Chemical Identity and Structure
Bromofos is chemically designated as O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate.[1][2][3] Its structure is characterized by a central phosphorus atom double-bonded to a sulfur atom, and also bonded to two methoxy (B1213986) groups and a 4-bromo-2,5-dichlorophenoxy group.[2]
| Identifier | Value |
| IUPAC Name | O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate[1][2][3] |
| CAS Number | 2104-96-3[1][2] |
| Molecular Formula | C₈H₈BrCl₂O₃PS[2][3][4] |
| Molecular Weight | 366.00 g/mol [1][2][5] |
| Canonical SMILES | COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl[1] |
| InChI Key | NYQDCVLCJXRDSK-UHFFFAOYSA-N[2] |
| Synonyms | Nexion, Brofene, Omexan[5] |
Physicochemical Properties
Bromofos is a yellow crystalline solid with a faint characteristic odor.[5] It is sparingly soluble in water but soluble in many organic solvents.[2][5]
| Property | Value |
| Melting Point | 53-54 °C[4][5] |
| Boiling Point | 140-142 °C at 0.01 mmHg[4][5] |
| Water Solubility | 40 mg/L at 25 °C[5][6] |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) (1090 g/L), dichloromethane (B109758) (1120 g/L), xylene (900 g/L), and methanol (B129727) (100 g/L) at 20 °C. Soluble in carbon tetrachloride, ether, and toluene.[2][5] |
| Vapor Pressure | 1.7 x 10⁻² mPa (1.3 x 10⁻⁴ mmHg) at 20 °C[1][6] |
| LogP (Octanol-Water Partition Coefficient) | 5.21[1][5] |
Toxicological Profile
Bromofos is a moderately toxic compound if ingested.[1] Its primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[2][5]
| Parameter | Value | Species |
| LD₅₀ (Oral) | 1600-1730 mg/kg[7] | Rat |
| Acceptable Daily Intake (ADI) | 0.04 mg/kg bw/day[1] | Human |
Experimental Protocols
Synthesis of Bromofos
The synthesis of bromofos is typically achieved through the reaction of 2,5-dichloro-4-bromophenol with O,O-dimethyl phosphorochloridothioate.[8]
Materials:
-
2,5-dichloro-4-bromophenol
-
O,O-dimethyl phosphorochloridothioate
-
An acid-binding agent (e.g., sodium hydroxide)[9]
-
A catalyst (e.g., a tertiary amine)[9]
-
Water (as solvent)[9]
Procedure:
-
In a reaction vessel, dissolve 2,5-dichloro-4-bromophenol in water.
-
Add the catalyst and the acid-binding agent to the solution.
-
Add O,O-dimethyl phosphorochloridothioate to the mixture. The molar ratio of the reactants is typically controlled to optimize the yield.[9]
-
Maintain the reaction temperature between 25-50 °C for approximately 3 hours.[9]
-
After the reaction is complete, cool the mixture to allow for phase separation.[9]
-
The organic layer containing bromofos is then separated, washed, and the solvent is removed to yield the final product.
Determination of Acute Oral Toxicity (LD₅₀)
The acute oral toxicity of bromofos can be determined using the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[1][10][11][12] The following is a generalized protocol based on these guidelines.
Animals:
-
Healthy, young adult rats of a single sex (typically females) are used.[11]
Procedure:
-
Animals are fasted prior to dosing.[11]
-
The test substance is administered in a single dose by gavage.[11] The initial dose is selected based on a preliminary sighting study.[11]
-
A stepwise procedure is used, with doses of 5, 50, 300, and 2000 mg/kg being typical fixed doses.[11]
-
Subsequent animals are dosed at higher or lower fixed doses depending on the outcome of the previous dose (mortality or survival).
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Body weight is recorded weekly.[11]
-
A gross necropsy is performed on all animals at the end of the study.[11]
-
The LD₅₀ value is then calculated based on the mortality data.
Acetylcholinesterase Inhibition Assay
The inhibitory effect of bromofos on acetylcholinesterase activity can be quantified using the Ellman's method.[2][13][14][15][16]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) as the substrate[2]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[2]
-
Phosphate (B84403) buffer (pH 8.0)[2]
-
Bromofos (test inhibitor)
-
96-well microplate and a microplate reader
Procedure:
-
Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer.[2]
-
In a 96-well plate, add phosphate buffer, AChE solution, and DTNB to the wells.[2]
-
Add different concentrations of bromofos to the test wells. A solvent control without the inhibitor is also prepared.[2]
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).[2]
-
Initiate the reaction by adding the ATCI substrate to all wells.[2]
-
Immediately measure the absorbance at 412 nm in a kinetic mode at regular intervals (e.g., every minute for 10-15 minutes).[2]
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of bromofos to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Analysis of Signaling Pathways (MAPK Pathway)
The effect of bromofos on signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway can be investigated using Western blot analysis to detect changes in protein phosphorylation.[4][6][17][18]
Materials:
-
Cell line of interest
-
Cell culture media and reagents
-
Bromofos
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat them with different concentrations of bromofos for various time points.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[4][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[18]
-
SDS-PAGE: Denature the protein samples by boiling in sample buffer and then separate them by size using SDS-polyacrylamide gel electrophoresis.[4][6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][17]
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.[6][17]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK). Subsequently, incubate with an HRP-conjugated secondary antibody.[4][6]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.[6]
Analytical Methods for Bromofos Detection
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food, followed by gas chromatography-mass spectrometry (GC-MS).[3][7][19][20][21][22][23][24][25]
QuEChERS Sample Preparation:
-
Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable).[19][22]
-
Extraction: Weigh a portion of the homogenized sample into a centrifuge tube, add an organic solvent (typically acetonitrile) and extraction salts (e.g., magnesium sulfate, sodium chloride).[3][19]
-
Shaking and Centrifugation: Shake the tube vigorously and then centrifuge to separate the organic and aqueous layers.[19][22]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the organic supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components.[3][21]
-
Shaking and Centrifugation: Shake and centrifuge the cleanup tube. The resulting supernatant is ready for analysis.
GC-MS Analysis:
-
Injection: Inject an aliquot of the final extract into the GC-MS system.
-
Chromatographic Separation: The components of the sample are separated on a capillary column in the gas chromatograph based on their volatility and interaction with the stationary phase.
-
Mass Spectrometric Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of bromofos.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of bromofos, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[2][5] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating the nerve impulse.
By inhibiting AChE, bromofos leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.
Beyond its primary target, exposure to organophosphates can also affect other signaling pathways, leading to a broader range of cellular effects. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Organophosphates can induce oxidative stress, which in turn can activate MAPK signaling cascades (including ERK, JNK, and p38-MAPK). This can lead to cellular responses such as inflammation and apoptosis.
-
cAMP-related Signaling: Some studies on organophosphates have shown alterations in the expression of genes involved in cyclic AMP (cAMP) signaling pathways.
-
Dopaminergic and Serotonergic Systems: There is evidence that organophosphates can dysregulate neurotransmitter systems other than the cholinergic system, including those involving dopamine (B1211576) and serotonin.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of bromofos, along with its toxicological effects and mechanisms of action. The inclusion of detailed experimental protocols for synthesis, toxicity testing, enzyme inhibition assays, signaling pathway analysis, and analytical detection provides a valuable resource for the scientific community. A thorough understanding of these aspects is crucial for the safe handling, risk assessment, and potential development of countermeasures related to bromofos and other organophosphate compounds.
References
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- 5. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]
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- 16. researchgate.net [researchgate.net]
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- 19. nucleus.iaea.org [nucleus.iaea.org]
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